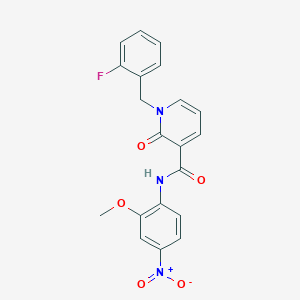

1-(2-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-(2-Fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative characterized by a 2-fluorobenzyl group at the 1-position and a 2-methoxy-4-nitrophenyl substituent on the amide nitrogen. This scaffold is part of a broader class of compounds explored for therapeutic applications, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O5/c1-29-18-11-14(24(27)28)8-9-17(18)22-19(25)15-6-4-10-23(20(15)26)12-13-5-2-3-7-16(13)21/h2-11H,12H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXDAFKEBPKVFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the dihydropyridine core in the presence of a base.

Attachment of the Methoxy-Nitrophenyl Group: The methoxy-nitrophenyl group can be attached through an amide coupling reaction, using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the nitro group, converting it to an amino group, or reduce the carbonyl group to an alcohol.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce amino derivatives, and substitution can result in various substituted benzyl derivatives.

Scientific Research Applications

1-(2-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: It may be investigated for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.

Medicine: The compound could be explored for its potential therapeutic applications, such as in drug development for treating various diseases.

Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Benzyl Group Modifications

- 1-(3-Nitrobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (): Replaces the 2-fluorobenzyl group with a 3-nitrobenzyl. The 4-nitrophenyl amide substituent lacks the methoxy group, reducing steric hindrance compared to the target compound .

- N-(4-Bromo-2-Methylphenyl)-1-(2-Fluorobenzyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide (): Shares the 2-fluorobenzyl group but replaces the 2-methoxy-4-nitrophenyl with a 4-bromo-2-methylphenyl. Bromine introduces steric bulk and hydrophobic interactions, which may affect target selectivity .

- N-(2,4-Dimethoxyphenyl)-2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydropyridine-3-Carboxamide (): Uses a trifluoromethylbenzyl group (strong electron-withdrawing) and 2,4-dimethoxyphenyl (electron-donating). This combination may enhance membrane permeability compared to the target compound .

Amide Group Modifications

- (E)-4-Hydroxy-5-(4-Nitrophenyl)-N-(4-Nitrostyryl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide (): Features a 4-nitrostyryl group instead of 2-methoxy-4-nitrophenyl.

- BMS-777607 (): A Met kinase inhibitor with a 4-ethoxy-1-(4-fluorophenyl) dihydropyridine core. The ethoxy and fluorophenyl groups optimize kinase binding, highlighting how substituent positioning impacts therapeutic efficacy .

Metabolic and Electronic Considerations

- P450 11A1 Substrate (): A related dihydropyridine carboxamide undergoes adrenal bioactivation, suggesting the target compound may require metabolic stability studies to avoid toxicity .

Data Tables

Biological Activity

1-(2-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Information

| Property | Value |

|---|---|

| Molecular Formula | C18H17FN2O4 |

| Molecular Weight | 344.34 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | Cc1cc(C(=O)N(Cc2ccccc2F)C(=O)N(Cc3cc(C(=O)N(Cc4cc(C(=O)N(Cc5ccccc5)C(=O)N(Cc6cc(C(=O)N(Cc7ccccc7F)C(=O)N(Cc8cc(C(=O)N(Cc9ccccc9)C(=O)N(Cc0cc(C(=O)N(CcA))C(=O)N(CcB))C(=O)N(CcC))C(=O)N(CcD))C(=O)N(CcE))C(=O)N(CcF))C(=O)N(CcG))C(=O)N(CcH))C(=O)N(CcI))C(=O)N(CcJ))C(=O)N(CCK))C(=O)N(CCL))C(=O) |

| InChI Key | YTKJUEMWFSUDPE-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions often involve:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cell signaling pathways, which are critical for cancer cell proliferation and survival.

- Receptor Modulation : It may modulate the activity of certain receptors that play a role in tumor growth and metastasis.

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance:

- Case Study : In a preclinical model involving human gastric carcinoma (GTL-16), the compound demonstrated complete tumor stasis following oral administration, suggesting strong anti-tumor efficacy .

Inhibition of Specific Pathways

The compound has been investigated for its role in inhibiting specific pathways associated with cancer progression:

- Phospholipase D (PLD) : Research has shown that inhibition of PLD enzymatic activity leads to increased apoptosis in cancer cells and reduced invasion and metastasis . The compound may serve as a selective inhibitor of PLD isoforms, contributing to its anti-cancer properties.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which are essential for effective therapeutic application.

Safety and Toxicity

Preliminary studies have suggested a favorable safety profile in animal models, with no significant adverse effects reported at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 1-(2-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

- The synthesis involves multi-step reactions, including nucleophilic substitutions and cyclization. Key steps include:

- Coupling reactions : The dihydropyridine core is formed via condensation of precursors under controlled pH (6.5–7.5) and temperature (60–80°C) .

- Solvent optimization : Ethanol or dimethyl sulfoxide (DMSO) is used to enhance reaction efficiency. DMSO improves solubility of nitro-substituted intermediates .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) yields >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., fluorobenzyl protons at δ 4.8–5.2 ppm, methoxy group at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 410.12 (calculated for CHFNO) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using UV-active spots (R ~0.3–0.5 in ethyl acetate) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Substituent variation : Synthesize analogs with halogen (Cl/Br) or methyl substitutions on the benzyl or nitrophenyl groups to assess steric/electronic effects on bioactivity .

- In vitro assays : Test analogs against kinase targets (e.g., EGFR, VEGFR) to correlate substituent effects with IC values. Use molecular docking (AutoDock Vina) to predict binding modes .

- Pharmacokinetic profiling : Measure logP (octanol-water partition) and metabolic stability in microsomal assays to prioritize lead candidates .

Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?

- Single-crystal X-ray diffraction : Use SHELXL for refinement. Key parameters:

- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature .

- Validation : Check bond angles (e.g., dihydropyridine ring planarity) and intermolecular H-bonding (nitrophenyl to amide groups) .

Q. How should researchers address contradictions in biological activity data across studies?

- Replicate assays : Use standardized protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Analytical validation : Confirm compound purity via HPLC (>98%) and rule out degradation products .

- Meta-analysis : Compare IC values from independent studies (e.g., PubChem BioAssay data) to identify outliers .

Q. What experimental design principles optimize synthesis yield and scalability?

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For example:

- Response surface methodology (RSM) : Maximize yield by tuning DMSO:ethanol ratios (1:2 to 1:4) .

- Flow chemistry : Use continuous-flow reactors for hazardous steps (e.g., nitro group reduction) to improve safety and reproducibility .

Methodological Recommendations

- Crystallization : Recrystallize from hot methanol to obtain diffraction-quality crystals .

- Data reporting : Include full NMR assignments (δ, multiplicity, J-values) and crystallographic CIF files in supplementary materials .

- Controlled reactions : Use anhydrous conditions for amide bond formation to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.